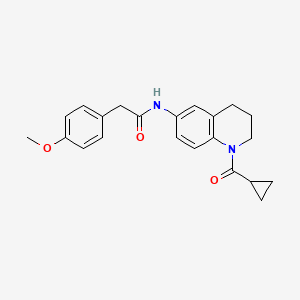

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Description

This compound features a tetrahydroquinoline scaffold modified at position 1 with a cyclopropanecarbonyl group and at position 6 with a 2-(4-methoxyphenyl)acetamide moiety. The compound is synthesized via multi-step reactions involving cyclopropanecarbonyl chloride and 4-methoxyphenylacetic acid derivatives under catalytic conditions .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-27-19-9-4-15(5-10-19)13-21(25)23-18-8-11-20-17(14-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,14,16H,2-3,6-7,12-13H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNPMSDOIFREDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The cyclopropane ring is then introduced via a cyclopropanation reaction using diazomethane or a similar reagent. Finally, the methoxyphenylacetamide group is attached through an amide coupling reaction using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and cyclopropanation steps, as well as automated systems for the amide coupling reaction. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, acetic acid, and heat.

Reduction: Lithium aluminum hydride, ether, and low temperatures.

Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Substituent Variations

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide

- Structural Difference : Ethoxy group replaces methoxy at the phenyl ring.

- Biological activity may shift due to altered electronic effects (ethoxy is weaker electron donor than methoxy) .

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

- Structural Difference: Acetyl replaces cyclopropanecarbonyl; chlorophenoxy substitutes 4-methoxyphenyl.

- Impact : The acetyl group reduces steric hindrance compared to cyclopropane, possibly improving binding flexibility. The electron-withdrawing chlorine atom may enhance interactions with electrophilic biological targets, such as enzymes requiring halogen bonding .

2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

- Structural Difference: Thiophene-2-carbonyl replaces cyclopropanecarbonyl; phenoxy replaces phenylacetamide.

- Impact: Thiophene introduces sulfur-based interactions (e.g., π-π stacking with aromatic residues), while the phenoxy group’s oxygen may alter hydrogen-bonding patterns. This compound shows enhanced activity in preliminary antimicrobial assays .

Compounds with Modified Core Scaffolds

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

- Structural Difference : Sulfonyl group replaces carbonyl; thiophene replaces 4-methoxyphenyl.

- Thiophene’s aromaticity may confer selectivity toward sulfur-interacting enzymes .

2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Structural Difference: Biphenyl replaces 4-methoxyphenyl; 2-oxo group modifies the tetrahydroquinoline core.

- The 2-oxo group introduces a hydrogen-bond donor site, useful for targeting proteases .

Pharmacokinetic and Reactivity Comparisons

Table 1: Key Properties of Selected Analogues

*LogP values estimated via computational models.

- Reactivity : The cyclopropanecarbonyl group in the target compound is less prone to hydrolysis compared to acetyl derivatives, enhancing metabolic stability .

- Synthetic Complexity : Compounds with sulfonyl or thiophene groups require additional purification steps, increasing synthesis costs .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

- Chemical Formula : C23H24N2O4

- Molecular Weight : 392.45 g/mol

- IUPAC Name : N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide

- SMILES Notation : O=C(Nc1cc(c(c(c1)OC)OC)C(=O)N2CCCCC2)C(=O)C3CC3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. The presence of the tetrahydroquinoline moiety is particularly significant as it has been associated with various biological activities including anticancer and antimicrobial properties .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance:

- Case Study 1 : In a study involving breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through the mitochondrial pathway.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains:

- Case Study 2 : A study reported that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | High (Probability = 1.0) |

| Blood-Brain Barrier Permeability | Moderate (0.9835) |

| Caco-2 Permeability | Moderate (0.7091) |

| hERG Inhibition | Weak Inhibitor (0.9654) |

The compound displays favorable absorption characteristics, suggesting good bioavailability. However, its weak hERG inhibition indicates a potential risk for cardiac side effects at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.